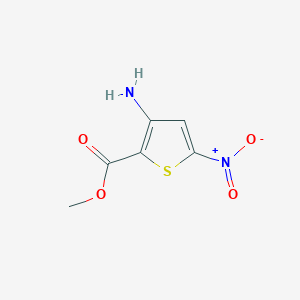

Methyl 3-amino-5-nitrothiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-amino-5-nitrothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4S/c1-12-6(9)5-3(7)2-4(13-5)8(10)11/h2H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOQQUBKJDJZJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384568 | |

| Record name | methyl 3-amino-5-nitrothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113899-36-8 | |

| Record name | methyl 3-amino-5-nitrothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Utility of Methyl 3-amino-5-nitrothiophene-2-carboxylate in Modern Organic Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Thiophene Scaffold in Medicinal Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its isosteric relationship with the benzene ring, coupled with its unique electronic properties, allows for fine-tuning of molecular interactions with biological targets. Within this class of heterocycles, substituted 3-aminothiophenes are particularly valuable as versatile building blocks for the synthesis of fused heterocyclic systems. This guide focuses on a key, yet specialized, member of this family: Methyl 3-amino-5-nitrothiophene-2-carboxylate . The presence of the electron-withdrawing nitro group at the 5-position, combined with the synthetically useful amino and ester functionalities at the 2- and 3-positions, makes this molecule a highly reactive and strategic precursor for the construction of complex, nitrogen-containing heterocyclic frameworks with significant therapeutic potential.

Synthesis of the Core Building Block

The synthesis of polysubstituted thiophenes is most commonly achieved through the Gewald reaction.[3][4] This one-pot multicomponent reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst. For the synthesis of the title compound, a modification of this approach is necessary to introduce the nitro group at the 5-position. A plausible synthetic route, based on established methodologies for the synthesis of nitrothiophenes, is outlined below.[5]

Proposed Synthetic Pathway

Caption: Proposed Gewald-type synthesis of Methyl 3-amino-5-nitrothiophene-2-carboxylate.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of methyl cyanoacetate (1.0 eq) and a suitable precursor for nitromalondialdehyde (e.g., sodium nitromalondialdehyde) (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

-

Catalyst Addition: Slowly add a basic catalyst, such as morpholine or triethylamine (0.5 eq), to the stirred suspension at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into ice-water. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

The Role as a Versatile Building Block

The strategic placement of the amino, ester, and nitro groups on the thiophene ring allows for a diverse range of subsequent chemical transformations. The primary utility of Methyl 3-amino-5-nitrothiophene-2-carboxylate is in the construction of fused thieno[3,2-d]pyrimidines and thieno[3,2-b]pyridines, which are scaffolds of significant interest in drug discovery due to their kinase inhibitory and anticancer activities.[3][6]

Synthesis of Thieno[3,2-d]pyrimidines

The most direct approach to the thieno[3,2-d]pyrimidine core involves the cyclization of the 3-aminothiophene precursor with a one-carbon source.[6] The electron-withdrawing nitro group at the 5-position can modulate the biological activity of the final product and may offer a handle for further functionalization.

Caption: General reaction scheme for the synthesis of thieno[3,2-d]pyrimidin-4-ones.

-

Amidine Formation: A solution of Methyl 3-amino-5-nitrothiophene-2-carboxylate (1.0 eq) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq) is heated at 100 °C for 2-3 hours. The excess DMF-DMA is then removed under reduced pressure to yield the crude amidine intermediate, which is often used without further purification.[7]

-

Cyclization: The crude amidine is dissolved in glacial acetic acid, and a primary amine (e.g., aniline or benzylamine) (1.2 eq) is added. The mixture is heated to reflux for 4-8 hours.

-

Isolation: Upon cooling, the product often precipitates from the solution. The solid is collected by filtration, washed with a small amount of cold ethanol, and dried to afford the desired thieno[3,2-d]pyrimidin-4-one derivative.

| Reagent/Condition | Purpose | Typical Values |

| Starting Material | Core thiophene scaffold | Methyl 3-amino-5-nitrothiophene-2-carboxylate |

| Cyclizing Agent | One-carbon source for pyrimidine ring | Formic acid, Triethyl orthoformate, DMF-DMA |

| Amine | Introduction of N-3 substituent | Aniline, Benzylamine, etc. |

| Solvent | Reaction medium | Glacial Acetic Acid, Ethanol, DMF |

| Temperature | To drive the reaction to completion | 100-120 °C |

| Yield | Efficiency of the reaction | 60-90% |

Synthesis of Thieno[3,2-b]pyridines

The construction of the thieno[3,2-b]pyridine system can be achieved via the Friedländer annulation, which involves the condensation of the 3-aminothiophene with a 1,3-dicarbonyl compound.[8]

Caption: Friedländer annulation for the synthesis of thieno[3,2-b]pyridines.

-

Reaction Mixture: In a round-bottom flask, combine Methyl 3-amino-5-nitrothiophene-2-carboxylate (1.0 eq), ethyl acetoacetate (1.2 eq), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or base (e.g., potassium hydroxide) in a high-boiling solvent such as diphenyl ether.[8]

-

Reaction Conditions: Heat the mixture to a high temperature (180-250 °C) to facilitate the condensation and subsequent cyclization, with the removal of water.

-

Purification: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the crude product. The solid is then collected and purified by column chromatography or recrystallization.

Biological Significance and Applications

The nitro group in Methyl 3-amino-5-nitrothiophene-2-carboxylate is not merely a placeholder; it is known to be a "pharmacophore" in its own right, present in several antimicrobial and anticancer agents.[9][10] Its strong electron-withdrawing nature can enhance the biological activity of the resulting heterocyclic systems. Thienopyrimidines derived from this building block have been investigated as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[3][6] The thieno[3,2-b]pyridine scaffold is also found in inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[11] The ability to readily synthesize libraries of these fused heterocycles from a common precursor makes Methyl 3-amino-5-nitrothiophene-2-carboxylate an invaluable tool for lead discovery and optimization in drug development programs.

Conclusion

Methyl 3-amino-5-nitrothiophene-2-carboxylate is a high-value, multifunctional building block for organic synthesis. Its unique substitution pattern provides a direct and efficient route to biologically relevant fused heterocyclic systems such as thieno[3,2-d]pyrimidines and thieno[3,2-b]pyridines. The protocols and strategies outlined in this guide demonstrate its utility and provide a foundation for researchers and medicinal chemists to exploit its reactivity in the design and synthesis of novel therapeutic agents. The continued exploration of the chemistry of this and related nitrothiophenes will undoubtedly lead to the discovery of new compounds with potent and selective biological activities.

References

-

Broeren, M. A. C., et al. (2015). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PLoS ONE, 10(10), e0140728. Retrieved from [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(19), 6841. Retrieved from [Link]

-

Guzmán, A., et al. (2020). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 25(18), 4248. Retrieved from [Link]

-

Morley, J. O., & Matthews, T. P. (2006). Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry, 4(2), 359-366. Retrieved from [Link]

-

Abdel-Aziz, A. A.-M., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation. Pharmaceuticals, 14(12), 1290. Retrieved from [Link]

-

Mosslemin, M. H., et al. (2009). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 21(5), 3461-3466. Retrieved from [Link]

-

El-Sayed, M. A.-A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13, 2928. Retrieved from [Link]

-

Yaremenko, F. G., et al. (2024). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry, 20, 191-200. Retrieved from [Link]

-

ResearchGate. (n.d.). Studies on the biological activity of some nitrothiophenes. Retrieved from [Link]

-

Encyclopedia MDPI. (2022). Thienopyrimidine. Retrieved from [Link]

-

The Pharma Innovation Journal. (2018). Design, synthesis and characterization of novel thieno [2, 3-d] pyrimidines for anti-bacterial and anti-fungal. Retrieved from [Link]

-

Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Retrieved from [Link]

-

Yaremenko, F. G., et al. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Organics, 5(4), 507-519. Retrieved from [Link]

-

ACS Publications. (1978). Synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters by nitro displacement. The Journal of Organic Chemistry. Retrieved from [Link]

-

Rivera, G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3617. Retrieved from [Link]

-

Asian Journal of Chemistry. (2009). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Retrieved from [Link]

-

SGRS. (n.d.). Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. Retrieved from [Link]

-

ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

Sources

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Studies on the biological activity of some nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]

- 11. mdpi.com [mdpi.com]

The Bioactive Potential of Methyl 3-amino-5-nitrothiophene-2-carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry

Thiophene and its derivatives have long been a focal point in medicinal chemistry, recognized for their versatile biological activities.[1] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, serves as a bioisostere for the benzene ring and is a key component in numerous clinically approved drugs.[2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold for the design of novel therapeutic agents. This guide delves into the prospective biological activities of derivatives of a particularly promising, yet underexplored, starting material: Methyl 3-amino-5-nitrothiophene-2-carboxylate .

While direct and extensive research on the biological activities of derivatives synthesized from this specific molecule is not yet widely published, a wealth of information on structurally related 3-aminothiophenes and nitrothiophenes allows for a robust, predictive exploration of their potential. This document will, therefore, serve as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the likely therapeutic applications of these derivatives, grounded in established principles of medicinal chemistry and supported by detailed experimental protocols for their evaluation. We will explore the potential for antimicrobial, anticancer, and anti-inflammatory activities, offering insights into possible mechanisms of action and structure-activity relationships (SAR).

Anticipated Biological Activities and Mechanistic Insights

The structural features of Methyl 3-amino-5-nitrothiophene-2-carboxylate—namely the amino group at the 3-position, the electron-withdrawing nitro group at the 5-position, and the carboxylate at the 2-position—provide a rich platform for chemical modification and a strong basis for predicting significant biological effects.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Nitro-substituted heterocycles have a long history as antimicrobial agents. The nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules, including DNA.[3] Furthermore, the 3-aminothiophene-2-carboxylate scaffold has been shown to be a precursor for compounds with significant antibacterial and antifungal properties.[4]

Plausible Mechanism of Action: The antimicrobial effect of derivatives is likely to be multifactorial. The nitrothiophene core could act as a pro-drug, being activated by microbial nitroreductases to generate cytotoxic reactive nitrogen species. Modifications of the amino and carboxylate groups can be used to modulate the physicochemical properties of the derivatives, such as solubility and cell permeability, thereby enhancing their uptake by microbial cells and improving their efficacy.

Structure-Activity Relationship (SAR) Insights:

-

The presence of the nitro group is anticipated to be crucial for broad-spectrum antimicrobial activity.

-

Derivatization of the amino group to form amides, sulfonamides, or Schiff bases could modulate the electronic properties of the thiophene ring and introduce new interaction points with microbial targets.

-

Modification of the methyl ester to other esters or amides could influence solubility and cell penetration.

Anticancer Activity: A Multi-pronged Attack on Cancer Cells

Thiophene derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[2][5] The presence of the nitro group can also contribute to anticancer activity, as some nitroaromatic compounds are known to be bioreductively activated to cytotoxic species under the hypoxic conditions often found in solid tumors.

Plausible Mechanism of Action:

-

Enzyme Inhibition: Derivatives could be designed to target specific enzymes crucial for cancer cell proliferation and survival, such as protein kinases or topoisomerases.

-

Induction of Apoptosis: The compounds may trigger programmed cell death by activating intrinsic or extrinsic apoptotic pathways.

-

Bioreductive Activation: The nitro group could be reduced in the hypoxic tumor microenvironment to generate reactive species that induce cellular damage.

The following diagram illustrates a potential workflow for the initial screening and mechanistic evaluation of novel derivatives for anticancer activity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Aminothiophene derivatives have been reported to possess significant anti-inflammatory properties.[6] The mechanism of action often involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2), or the modulation of inflammatory signaling pathways.

Plausible Mechanism of Action:

-

COX Inhibition: Derivatives could act as inhibitors of COX enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation.

-

Modulation of Cytokine Production: The compounds might suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.

Experimental Protocols

The following are detailed, step-by-step methodologies for the preliminary evaluation of the biological activities of newly synthesized derivatives of Methyl 3-amino-5-nitrothiophene-2-carboxylate.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against selected bacterial and fungal strains.

Materials:

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Fungal strains (e.g., Candida albicans, Aspergillus niger).

-

Mueller-Hinton Broth (MHB) for bacteria.

-

RPMI-1640 medium for fungi.

-

Sterile 96-well microtiter plates.

-

Standard antimicrobial agents (e.g., Gentamicin for bacteria, Fluconazole for fungi).

-

Spectrophotometer (plate reader).

Procedure:

-

Prepare a stock solution of each test compound (e.g., 1 mg/mL in DMSO).

-

In a 96-well plate, add 100 µL of the appropriate broth to each well.

-

Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells.

-

Prepare a microbial inoculum suspension and adjust its turbidity to 0.5 McFarland standard.

-

Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Add 10 µL of the diluted inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) |

| Derivative 1 | 16 | 32 | 8 | 16 |

| Derivative 2 | 8 | 16 | 4 | 8 |

| Gentamicin | 2 | 4 | NA | NA |

| Fluconazole | NA | NA | 8 | 16 |

| NA: Not Applicable. Data is representative and for illustrative purposes. |

Protocol 2: In Vitro Anticancer Cytotoxicity - MTT Assay

This colorimetric assay assesses the ability of the compounds to inhibit the proliferation of cancer cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compounds dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

| Compound | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |

| Derivative A | 5.2 | 8.7 |

| Derivative B | 12.8 | 15.1 |

| Doxorubicin | 0.8 | 1.2 |

| Data is representative and for illustrative purposes. |

Protocol 3: In Vitro Anti-inflammatory Activity - COX Inhibition Assay

This assay measures the ability of the compounds to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzyme preparations.

-

Arachidonic acid (substrate).

-

A detection kit for prostaglandin E2 (PGE2) (e.g., ELISA kit).

-

Test compounds dissolved in DMSO.

-

Standard COX inhibitors (e.g., Indomethacin, Celecoxib).

Procedure:

-

Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compounds for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a specific period (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., a strong acid).

-

Measure the amount of PGE2 produced using an ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of COX inhibition and determine the IC50 values.

Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Derivative X | 25.4 | 2.1 | 12.1 |

| Derivative Y | 50.2 | 10.5 | 4.8 |

| Indomethacin | 0.1 | 1.5 | 0.07 |

| Celecoxib | 15.0 | 0.05 | 300 |

| Data is representative and for illustrative purposes. |

Logical Relationships and Workflow Diagrams

The following diagram illustrates the logical progression from the core molecule to potential therapeutic applications, highlighting the key derivatization points.

Conclusion and Future Directions

The Methyl 3-amino-5-nitrothiophene-2-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the well-established biological activities of related thiophene derivatives, it is highly probable that its derivatives will exhibit significant antimicrobial, anticancer, and anti-inflammatory properties. The functional groups present on the core molecule offer multiple avenues for chemical modification, allowing for the fine-tuning of biological activity and pharmacokinetic properties.

Future research should focus on the systematic synthesis and screening of a library of derivatives based on this scaffold. Structure-activity relationship studies will be crucial in identifying the key structural features required for potent and selective activity. Mechanistic studies on the most promising lead compounds will then be necessary to elucidate their modes of action and to guide further optimization efforts. The in-depth technical guide provided here offers a solid foundation for initiating such a drug discovery program.

References

-

Chem-Impex. Methyl 3-Amino-5-(4-nitrophenyl)thiophene-2-carboxylate. (n.d.). Retrieved from [Link]

- Journal of Chemical and Pharmaceutical Research.

- Journal of Advanced Scientific Research. Biological Diversity of Thiophene: A Review. (2012).

-

Organic & Biomolecular Chemistry. Studies on the biological activity of some nitrothiophenes. (2006).[3]

-

MDPI. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023).[4]

- Journal of Advanced Scientific Research. Biological Diversity of Thiophene: A Review. (2012).

- MDPI.

-

PubMed. Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. (2017).[5]

-

PubChem. 3-Thiophenecarboxylic acid, 2-amino-5-nitro-, ethyl ester. (n.d.). Retrieved from [Link]

- International Journal of Pharmaceutical Sciences and Research. Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)

- Google Patents.

-

PubMed. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. (2014).[7]

- ACS Publications. Synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters by nitro displacement. (1998).

-

MDPI. 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates. (2016).[6]

-

Chemistry Central Journal. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017).[8]

- ResearchGate. Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. (2017).

-

ResearchGate. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022).[9]

- MDPI.

-

MDPI. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022).[10]

- ACS Omega. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2021).

- Fisher Scientific.

- Taylor & Francis Online. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. (2018).

- Chemistry Central Journal. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)

- ACS Medicinal Chemistry Letters. QSAR, Antimicrobial, and Antiproliferative Study of (R/S)-2-Thioxo-3,4-dihydropyrimidine-5-carboxanilides. (2023).

- Google Patents.

-

PubChem. Methyl 3-amino-5-bromothiophene-2-carboxylate. (n.d.). Retrieved from [Link]

- Journal of Biological Chemistry. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. (2014).

- Google Patents.

Sources

- 1. WO2022189636A1 - Anti-inflammatory carboxamide derivatives - Google Patents [patents.google.com]

- 2. US7345068B2 - Aromatic amino acid derivatives and medicinal compositions - Google Patents [patents.google.com]

- 3. WO1995033458A1 - Anti-inflammatory compounds - Google Patents [patents.google.com]

- 4. US11299485B2 - Thiophene derivative and use thereof - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. scbt.com [scbt.com]

- 7. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US9833431B2 - Pharmaceutical combinations for the treatment of cancer - Google Patents [patents.google.com]

- 10. US9988348B1 - Synthesis and antimicrobial use of a trithiocarbonate derivative - Google Patents [patents.google.com]

"Methyl 3-amino-5-nitrothiophene-2-carboxylate" analogs and their potential applications

An In-Depth Technical Guide to the Synthesis and Application of Methyl 3-amino-5-nitrothiophene-2-carboxylate Analogs

Introduction: The Thiophene Scaffold in Modern Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and ability to engage with biological targets.[1] Among these, the thiophene ring, a five-membered sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry.[2][3] Its isosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a cornerstone in the design of novel therapeutic agents. This guide focuses on a specific, highly functionalized thiophene derivative, Methyl 3-amino-5-nitrothiophene-2-carboxylate , and its analogs. The strategic placement of an amino group, a methyl ester, and a potent electron-withdrawing nitro group on the thiophene core creates a versatile platform for chemical modification and a springboard for developing potent bioactive molecules.

This document serves as a technical guide for researchers and drug development professionals, exploring the synthesis, structure-activity relationships (SAR), and promising therapeutic applications of this chemical family. We will delve into the causality behind synthetic choices and the mechanistic basis for their biological activities, grounded in authoritative scientific literature.

Part 1: The Synthetic Cornerstone - The Gewald Reaction

The synthesis of the 2-aminothiophene core, the foundational structure of our topic compound, is most efficiently achieved through the Gewald multicomponent reaction . This one-pot synthesis is a testament to chemical efficiency and is widely employed in the generation of diverse thiophene libraries.[4][5]

Causality in the Gewald Reaction: The reaction's elegance lies in its convergence of three simple starting materials:

-

An α-methylene carbonyl compound (a ketone or aldehyde).

-

An active methylene nitrile (e.g., cyanoacetamide or methyl cyanoacetate).

-

Elemental sulfur.

The choice of a basic catalyst, typically a secondary amine like morpholine or diethylamine, is critical. It facilitates the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, forming a crucial α,β-unsaturated intermediate. This intermediate then undergoes a Michael addition with sulfur, followed by an intramolecular cyclization and tautomerization to yield the final, highly substituted 2-aminothiophene product.[5][6]

To synthesize analogs of Methyl 3-amino-5-nitrothiophene-2-carboxylate, one can systematically vary the starting materials. For instance, using different ketones or aldehydes in the Gewald reaction allows for the introduction of various substituents at the 4- and 5-positions of the thiophene ring.

Experimental Protocol: General Synthesis via Gewald Reaction

This protocol describes a general method for synthesizing a 2-aminothiophene-3-carboxylate derivative, which is a precursor to the title compound.

-

Reaction Setup: To a stirred mixture of an appropriate ketone (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in 20 mL of ethanol, add morpholine (0.2 eq) dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to 45-50°C and stir for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the mixture in an ice bath. The precipitated product is collected by vacuum filtration.

-

Purification: Wash the crude solid with cold ethanol to remove unreacted starting materials. Recrystallize the solid from a suitable solvent (e.g., ethanol or methanol) to yield the pure 2-aminothiophene product.[6]

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Note: Nitration of the 5-position can be achieved as a subsequent synthetic step using standard nitrating agents if not introduced via the starting materials.

Part 2: Therapeutic Applications and Mechanistic Insights

Analogs derived from the Methyl 3-amino-5-nitrothiophene-2-carboxylate scaffold have demonstrated significant potential in several therapeutic areas, most notably as anticancer and antimicrobial agents.[2][7] The functional groups on the core structure are key to these activities. The nitro group is a well-known pharmacophore in antimicrobial agents, while the amino and carboxylate groups serve as versatile handles for modification to optimize binding to various biological targets, such as protein kinases.[7][8]

Anticancer Activity: Targeting Cellular Proliferation

Thiophene derivatives are extensively explored for their anticancer properties, acting through various mechanisms, including the inhibition of critical signaling pathways involved in cancer progression.[2]

Kinase Inhibition: A primary mechanism of action for many thiophene-based anticancer agents is the inhibition of protein kinases.[8] Kinases are crucial regulators of cell cycle progression, and their dysregulation is a hallmark of cancer. Analogs of 3-aminothiophene-2-carboxylate have been developed as potent inhibitors of kinases like Polo-like kinase 1 (PLK1), a key regulator of mitosis.[8][9]

-

Mechanistic Rationale: By designing analogs that can fit into the ATP-binding pocket of a target kinase, these compounds act as competitive inhibitors, preventing the phosphorylation of downstream substrates. This blockade leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death).[8] A potent PLK1 inhibitor based on this scaffold demonstrated an IC₅₀ of less than 0.508 nM and showed profound antitumor efficacy in xenograft mouse models.[9] Similarly, thiophene carboxamide derivatives have been identified as inhibitors of Janus kinase 2 (JAK2), a key target in myeloproliferative neoplasms.[10]

Induction of Apoptosis: Beyond specific kinase inhibition, various thiophene analogs have been shown to induce apoptosis in cancer cells through mechanisms like the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[11][12]

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Thiophene Carboxamide | Hep3B (Hepatocellular) | 5.46 | Biomimetic of CA-4 | [3] |

| Fused Thiophene Analog (TP 5) | HepG2 / SMMC-7721 | <30 µg/mL | ROS elevation, MMP reversal | [11] |

| Thiophene Analog (RAA5) | Various (NCI-60 Panel) | 0.41 - 2.8 | Growth Inhibition | [4] |

| PLK1 Inhibitor (Cmpd 31) | HepG2 (Hepatocellular) | 0.011 | PLK1 Kinase Inhibition | [9] |

Table 1: Representative Anticancer Activities of Thiophene-Based Analogs.

Antimicrobial Activity: A Modern Answer to Resistance

The emergence of multidrug-resistant (MDR) bacteria is a global health crisis, necessitating the discovery of novel antimicrobial agents. Nitrothiophene derivatives have long been investigated for their antibacterial properties.[7][13]

Mechanism of Action: The nitro group is crucial for the antimicrobial activity. It is believed to be enzymatically reduced inside the bacterial cell to form highly reactive nitroso and hydroxylamine intermediates. These radical species can cause widespread damage to bacterial macromolecules, including DNA and proteins, leading to cell death.[7] Recent studies have identified a novel benzoxazole-nitrothiophene molecule, IITR00803, with broad-spectrum bactericidal activity.[7][14] This compound was found to perturb the bacterial cell membrane potential and, in some species, cause DNA damage.[7]

Structure-Activity Relationship (SAR):

-

The presence and position of the nitro group are key determinants of antimicrobial potency.[15]

-

Replacing the nitro group with an amino group can, in some cases, enhance the activity of thiophene compounds.[13]

-

Functionalization of the amino group at the 3-position can modulate activity. For example, 3-amino thiophene-2-carboxamide derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, with some analogs outperforming the standard antibiotic ampicillin.[16]

| Compound Class | Organism | MIC (µg/mL) | Key Finding | Reference |

| IITR00803 | S. enterica | 4 | Bactericidal, alters membrane potential | [14] |

| IITR00803 | E. coli | 16 | Broad-spectrum activity | [14] |

| Thiophene Analog 4 | Colistin-Resistant A. baumannii | 16 (MIC₅₀) | Active against MDR strains | [17] |

| Thiophene Analog 4 | Colistin-Resistant E. coli | 32 (MIC₅₀) | Active against MDR strains | [17] |

| 3-Amino Thiophene Carboxamide (7b) | S. aureus / P. aeruginosa | N/A (High Inhibition) | Higher activity than hydroxy/methyl analogs | [16] |

Table 2: Representative Antimicrobial Activities of Thiophene-Based Analogs.

Part 3: Integrated Drug Discovery Workflow

The development of novel drugs from the Methyl 3-amino-5-nitrothiophene-2-carboxylate scaffold follows a logical, multi-stage process. This workflow integrates chemical synthesis with biological evaluation to identify and optimize lead compounds.

Conclusion and Future Outlook

The Methyl 3-amino-5-nitrothiophene-2-carboxylate scaffold and its analogs represent a fertile ground for the discovery of new therapeutic agents. The efficiency of the Gewald reaction allows for the rapid generation of diverse chemical libraries, while the inherent biological activities of the thiophene core provide a strong starting point for drug development campaigns. The demonstrated efficacy of these compounds as both anticancer and antimicrobial agents, particularly against drug-resistant pathogens, highlights their significance.

Future research should focus on:

-

Expanding Chemical Diversity: Exploring novel modifications at the amino and carboxylate positions to improve target selectivity and pharmacokinetic properties.

-

Target Deconvolution: For compounds with promising whole-cell activity, identifying the specific molecular targets is crucial for understanding the mechanism of action and guiding optimization.

-

Overcoming Toxicity: Thiophene-containing drugs have occasionally been associated with hepatotoxicity.[12] Future analog design must prioritize safety, potentially through targeted delivery systems like nanoparticles to reduce off-target effects.[11][12]

By leveraging the synthetic versatility and proven biological potential of this scaffold, the scientific community is well-positioned to develop next-generation therapeutics to address pressing medical needs in oncology and infectious disease.

References

- Thiophene-based derivatives as anticancer agents: An overview on decade's work.ScienceDirect.

- Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles.

- Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers.ACS Omega.

- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simul

- Synthesis and Pharmacological Study of Thiophene Deriv

- Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro.

- Comparative Antimicrobial Activity of N-benzyl-3-nitrothiophen-2-amine: An In-Silico and Literature-Based Evalu

- The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis.NINGBO INNO PHARMCHEM CO.,LTD.

- IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential.ASM Journals.

- IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential.

- Methyl 3-Amino-5-(4-nitrophenyl)

- Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1)

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg

- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases.Asian Journal of Chemistry.

- 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry.

- Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones.Asian Journal of Chemistry.

- Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines.

- Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)

- Preparation of methyl 3-amino-4-methylthiophene-2-carboxyl

- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.

- Discovery of Methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a Potent and Selective Polo-like Kinase 1 (PLK1) Inhibitor for Combating Hepatocellular Carcinoma.

- Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase.PubMed.

- An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives.

- 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry.PubMed.

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu

- 2-Amino-5-methylthiophene-3-carboxamide.Benchchem.

- Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoprolifer

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. impactfactor.org [impactfactor.org]

- 5. benchchem.com [benchchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Discovery of methyl 3-((2-((1-(dimethylglycyl)-5-methoxyindolin-6-yl)amino)-5-(trifluoro-methyl) pyrimidin-4-yl)amino)thiophene-2-carboxylate as a potent and selective polo-like kinase 1 (PLK1) inhibitor for combating hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

A Technical Guide to Methyl 3-amino-5-nitrothiophene-2-carboxylate: A Cornerstone for Novel Heterocyclic Synthesis in Drug Discovery

Abstract In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents. Among these, the 2-aminothiophene scaffold is a privileged structure, renowned for its versatility and significant biological activities. This technical guide focuses on a highly activated and synthetically potent derivative: Methyl 3-amino-5-nitrothiophene-2-carboxylate . We will explore its synthesis, unique chemical reactivity, and strategic application as a cornerstone intermediate for constructing novel, biologically relevant heterocyclic systems. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block for the discovery of next-generation therapeutics.

The 2-Aminothiophene Scaffold: A Privileged Motif in Medicinal Chemistry

The 2-aminothiophene core is a recurring motif in a multitude of compounds exhibiting a wide spectrum of biological activities, including antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal properties.[1] Its value lies in the strategic placement of an amino group and an adjacent electron-withdrawing group (like an ester or nitrile), which provides a reactive handle for a variety of chemical transformations. This scaffold is particularly instrumental in the synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines and thieno[3,2-b]pyridines, which are prominent in the development of targeted therapies, especially kinase inhibitors.[2][3][4]

Methyl 3-amino-5-nitrothiophene-2-carboxylate represents a particularly valuable variant. The introduction of a strong electron-withdrawing nitro group at the 5-position profoundly influences the molecule's electronic properties, modulating the reactivity of the amino group and the thiophene ring itself. This opens up unique synthetic pathways and provides a latent functional group that can be further transformed, enhancing its utility as a versatile intermediate in complex drug synthesis.[5][6]

Synthesis and Physicochemical Characterization

The efficient synthesis of the title compound is paramount to its utility. The Gewald reaction, a one-pot multicomponent condensation, stands as the most robust and widely adopted method for assembling the 2-aminothiophene core.[7][8][9]

Proposed Synthetic Pathway: A Modified Gewald Reaction

The synthesis of Methyl 3-amino-5-nitrothiophene-2-carboxylate can be achieved by a strategic adaptation of the Gewald reaction. The key is the selection of an appropriate α-haloketone or aldehyde precursor that bears the nitro group. A plausible and efficient route involves the reaction of a 2-nitroacetaldehyde derivative or a related precursor with methyl cyanoacetate and elemental sulfur in the presence of a base catalyst like morpholine or triethylamine.

The causality behind this choice is rooted in the established mechanism of the Gewald reaction. The process begins with a Knoevenagel condensation between the carbonyl compound and the active methylene of methyl cyanoacetate.[10] This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile intermediate, subsequent cyclization, and tautomerization to yield the final aromatic 2-aminothiophene product.[10][11]

Caption: Proposed one-pot synthesis via the Gewald reaction.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: To a stirred solution of a suitable 2-nitrocarbonyl precursor (1.0 eq) and methyl cyanoacetate (1.0 eq) in ethanol (5 mL/mmol), add elemental sulfur (1.1 eq).

-

Catalyst Addition: Slowly add morpholine (0.5 eq) to the suspension at room temperature. The choice of a mild base like morpholine is critical to control the initial condensation rate and prevent side reactions.

-

Reaction Execution: Gently heat the mixture to 45-50 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The mild heating facilitates the sulfur addition and cyclization steps without degrading the nitro-functionalized product.

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Filter the solid, wash with cold ethanol to remove unreacted starting materials and soluble impurities, and dry under vacuum.

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield the title compound as a crystalline solid.

Physicochemical and Spectroscopic Properties

The structural features of Methyl 3-amino-5-nitrothiophene-2-carboxylate give rise to a distinct set of properties.

| Property | Data | Source |

| Molecular Formula | C₆H₆N₂O₄S | (Calculated) |

| Molecular Weight | 218.19 g/mol | (Calculated) |

| Appearance | Expected to be a yellow/orange solid | (Inference from similar nitro-aromatics) |

| ¹H NMR | Aromatic proton (C4-H) expected > 8.0 ppm; NH₂ protons ~6-7 ppm; OCH₃ ~3.9 ppm. | (Predicted) |

| ¹³C NMR | Carbonyl carbon ~165 ppm; C5 ~150 ppm (attached to NO₂); C2 ~110 ppm. | (Predicted) |

| IR Spectroscopy (cm⁻¹) | ~3400-3300 (N-H stretch); ~1700 (C=O stretch); ~1550 & 1350 (asymmetric/symmetric NO₂ stretch). | (Predicted) |

Rationale for Predictions: The strong electron-withdrawing nature of the nitro group at C5 and the ester at C2 will significantly deshield the lone proton at C4, pushing its chemical shift downfield in the ¹H NMR spectrum. The amino group protons will appear as a broad singlet. The asymmetric and symmetric stretches of the nitro group in the IR spectrum are highly characteristic and serve as a key diagnostic tool.

Strategic Applications in Heterocyclic Synthesis

The true power of Methyl 3-amino-5-nitrothiophene-2-carboxylate lies in its ability to serve as a scaffold for building more complex, fused heterocyclic systems. The ortho-relationship of the amine and ester groups is a classic arrangement for cyclocondensation reactions.

Case Study 1: Synthesis of Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines are a class of compounds extensively investigated as potent kinase inhibitors, including for targets like FLT3 and EGFR.[2][3][4] The title compound is an ideal precursor for accessing this scaffold.

Workflow: The synthesis involves a cyclocondensation reaction where the 3-amino and 2-carboxylate groups react with a C1 synthon, such as formamide or orthoesters, to construct the pyrimidine ring.[1]

Caption: Workflow for synthesizing the thieno[2,3-d]pyrimidine core.

Step-by-Step Protocol:

-

Combine Methyl 3-amino-5-nitrothiophene-2-carboxylate (1.0 eq) with an excess of formamide (10-20 eq).

-

Heat the mixture to 150-160 °C for 4-6 hours. The high temperature is necessary to drive the condensation and cyclization, with the elimination of methanol and water.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture.

-

Pour the cooled mixture into ice water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry to obtain the crude 5-nitro-thieno[2,3-d]pyrimidin-4-one.

Case Study 2: Synthesis of Thieno[3,2-b]pyridines

The thieno[3,2-b]pyridine scaffold is another heterocycle of significant interest, with applications as inhibitors of kinases like VEGFR-2.[12] The Gould-Jacobs reaction provides a classic and reliable route to this system from the title compound.

Workflow: This pathway involves the reaction of the aminothiophene with a diethyl ethoxymethylenemalonate (or similar β-ketoester), followed by thermal cyclization and subsequent saponification/decarboxylation if desired.

Caption: Gould-Jacobs pathway to thieno[3,2-b]pyridines.

Step-by-Step Protocol:

-

Mix Methyl 3-amino-5-nitrothiophene-2-carboxylate (1.0 eq) with diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture at 110-120 °C for 1-2 hours to form the intermediate acrylate via condensation.

-

Add the reaction mixture to a high-boiling solvent such as Dowtherm A and heat to ~250 °C to induce thermal cyclization.

-

After cooling, the product can be precipitated by the addition of a non-polar solvent like hexane, filtered, and purified.

Case Study 3: Unlocking New Functionality via Nitro Group Reduction

A key advantage of the title compound is that the nitro group is not merely a reactivity modulator but also a versatile synthetic handle. It can be selectively reduced to an amino group, creating a diamino thiophene derivative. This transformation dramatically alters the molecule's properties and opens up entirely new avenues for derivatization.

Workflow: The reduction is typically achieved with high yield using standard conditions, such as tin(II) chloride in acidic media or catalytic hydrogenation.

Step-by-Step Protocol (SnCl₂ Reduction):

-

Suspend Methyl 3-amino-5-nitrothiophene-2-carboxylate (1.0 eq) in ethanol or ethyl acetate.

-

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).

-

Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction, dilute with water, and basify carefully with a saturated sodium bicarbonate solution to precipitate tin salts.

-

Extract the aqueous layer with ethyl acetate. The combined organic layers are then dried over sodium sulfate, filtered, and concentrated to yield Methyl 3,5-diaminothiophene-2-carboxylate.

This resulting diamine is a valuable precursor for synthesizing symmetrical fused heterocycles, polymers, or for differential functionalization of the two amino groups.

Conclusion and Future Outlook

Methyl 3-amino-5-nitrothiophene-2-carboxylate is far more than a simple chemical intermediate. It is a strategically designed building block that offers a confluence of reactivity and latent functionality. Its synthesis via the robust Gewald reaction makes it readily accessible, while the ortho-aminoester moiety provides a reliable entry into medicinally-relevant fused heterocycles like thieno[2,3-d]pyrimidines and thieno[3,2-b]pyridines. The presence of the nitro group not only fine-tunes the scaffold's electronic nature but also serves as a key functional handle for further diversification. For research teams engaged in drug discovery, mastering the chemistry of this compound provides a powerful and efficient platform for the rapid synthesis of novel, diverse, and biologically active molecules.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., Othman, A. A., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 123. [Link]

-

Wikipedia contributors. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Guan, Y., Wei, Y., & Himo, F. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 86(17), 11849–11858. [Link]

-

Couture, A., Deniau, E., Grandclaudon, P., & Le Tallec, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

-

Various Authors. (2024). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. [Link]

-

PubMed. (2021). Design and Synthesis of New Thiophene/Thieno[2,3- d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors... PubMed. [Link]

-

Oakwood Chemical. (n.d.). Methyl-3-amino-5-(4-nitrophenyl)thiophene 2-carboxylate. Oakwood Chemical. [Link]

-

Feng, Y. R., & Wang, R. (2024). Synthesis Of Novel Thiophene-Bipyrimidine EGFR Inhibitors. Highlights in Science, Engineering and Technology, 99, 439-445. [Link]

-

Li, J., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiophene-bearing Quinazoline Derivatives as EGFR Inhibitors. Letters in Drug Design & Discovery, 16(2), 102-110. [Link]

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). ResearchGate. [Link]

-

PubMed. (2023). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. [Link]

-

de Oliveira, C. S. A., et al. (2018). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Molecules, 23(10), 2469. [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. PubChem. [Link]

-

El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2963. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Vitale, P., et al. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules, 29(22), 4887. [Link]

-

Vitale, P., et al. (2024). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry, 21, 191-201. [Link]

-

Buchstaller, H. P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Synthetic Communications, 30(2), 279-291. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

PubChem. (n.d.). 3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester. PubChem. [Link]

-

MySkinRecipes. (n.d.). METHYL 5-AMINO-3-METHYLTHIOPHENE-2-CARBOXYLATE. MySkinRecipes. [Link]

-

PubChem. (n.d.). 2-Amino-5-methyl-3-thiophenecarbonitrile. PubChem. [Link]

-

Bouattour, Y., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100779. [Link]

-

Al-Omran, F., et al. (2010). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Molecules, 15(4), 2526-2549. [Link]

-

Fauber, B. P., et al. (2018). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 61(17), 7960-7983. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of New Thiophene/Thieno[2,3- d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Some Novel Thiophene-beari...: Ingenta Connect [ingentaconnect.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Gewald Reaction [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Technical Guide to Methyl 3-amino-5-nitrothiophene-2-carboxylate in the Synthesis of Anti-Cancer Agents

Introduction: The Thiophene Scaffold in Modern Oncology

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets. The thiophene ring, a five-membered sulfur-containing heterocycle, is a prominent member of this class.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. Thiophene derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and, most notably, anti-cancer properties.[2][3]

This guide focuses on a particularly versatile and powerful building block: Methyl 3-amino-5-nitrothiophene-2-carboxylate . This compound is a highly functionalized thiophene, featuring three key reactive sites: an amine, a nitro group, and a methyl ester. This arrangement provides medicinal chemists with a robust platform for constructing complex molecular architectures, particularly fused heterocyclic systems like thieno[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines.[4][5][6] These derivatives often act as bioisosteres of purines, enabling them to function as potent inhibitors of key enzymes in cancer signaling pathways, such as protein kinases.[4][6]

This document will provide an in-depth exploration of the synthesis, chemical logic, and application of Methyl 3-amino-5-nitrothiophene-2-carboxylate as a precursor to next-generation anti-cancer agents, with a specific focus on the development of VEGFR-2 kinase inhibitors.

The Synthetic Foundation: Accessing the Aminothiophene Core

The primary route for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction. This one-pot, multi-component reaction is valued for its efficiency and operational simplicity. It typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (like ethyl cyanoacetate), in the presence of elemental sulfur and a basic catalyst such as morpholine.[7][8][9]

While a direct protocol for the 5-nitro variant is highly specific, the general workflow for a related analog, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, illustrates the core principles of the Gewald reaction.[9] The synthesis of Methyl 3-amino-5-nitrothiophene-2-carboxylate would logically proceed from precursors already containing the requisite nitro-group functionality.

General Synthetic Workflow: From Starting Material to Privileged Scaffold

The true synthetic utility of Methyl 3-amino-5-nitrothiophene-2-carboxylate is realized in its conversion to the thienopyrimidine core. This bicyclic system is the foundation for a multitude of kinase inhibitors. The process involves an intramolecular cyclization followed by functionalization to generate molecular diversity.

Caption: General synthetic workflow from the aminothiophene core to a diverse library of anti-cancer agents.

Case Study: Development of Thieno[2,3-d]pyrimidine-Based VEGFR-2 Inhibitors

The Target: VEGFR-2 in Tumor Angiogenesis

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a transmembrane tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels.[10][11] In oncology, this process is critical for tumor growth and metastasis, as cancer cells require a dedicated blood supply to receive nutrients and oxygen.[10][12] The binding of VEGF to its receptor, VEGFR-2, triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[10] Therefore, inhibiting VEGFR-2 is a clinically validated strategy to starve tumors and prevent their spread.[12][13]

Mechanism of Action: ATP-Competitive Inhibition

Thienopyrimidine derivatives synthesized from the aminothiophene scaffold are designed to function as ATP-competitive inhibitors. They occupy the ATP-binding pocket within the kinase domain of VEGFR-2. By mimicking the purine structure of adenine (a component of ATP), they form key hydrogen bonds and other interactions with the hinge region of the enzyme, preventing ATP from binding and blocking the autophosphorylation process required for receptor activation. This effectively shuts down the entire downstream signaling pathway.

Caption: Mechanism of action of thienopyrimidine inhibitors on the VEGFR-2 signaling pathway.

Structure-Activity Relationship (SAR) Insights

The development of potent VEGFR-2 inhibitors relies on systematic modification of the thienopyrimidine scaffold to optimize binding affinity. The 4-chloro intermediate is crucial, as it allows for the introduction of various amine-containing side chains via nucleophilic aromatic substitution.[9] Analysis of published data reveals key SAR trends.

| Compound Series | C4-Substitution | VEGFR-2 IC₅₀ (nM) | Key Insight |

| Series A | Small aliphatic amines | > 100 nM | Small, flexible chains generally show poor activity. |

| Series B | Aniline derivatives | 10 - 50 nM | Aromatic rings improve binding, likely through π-stacking interactions in the active site. |

| Series C | Substituted anilines (e.g., with F, Cl, OMe) | < 10 nM | Electron-withdrawing or donating groups on the aniline ring can fine-tune binding affinity and pharmacokinetic properties. |

| Series D | Heterocyclic amines | 5 - 20 nM | Introduction of additional H-bond donors/acceptors can enhance potency. |

Note: IC₅₀ values are representative and compiled from multiple sources for illustrative purposes.[11][12]

The data consistently show that an aromatic or heteroaromatic moiety at the C4-position is critical for high-potency inhibition. The linker and the specific substitutions on the terminal ring are then optimized to maximize interactions within the hydrophobic regions and solvent-accessible areas of the ATP-binding pocket.[11]

Exemplary Experimental Protocol: Chlorination of Thienopyrimidinone

This protocol describes the critical activation step to convert the stable thienopyrimidinone into the highly reactive 4-chloro intermediate, ready for diversification.[4]

Objective: To synthesize 4-chloro-thieno[2,3-d]pyrimidine from the corresponding thieno[2,3-d]pyrimidin-4-one.

Materials:

-

Thieno[2,3-d]pyrimidin-4-one derivative (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (10-15 eq, serves as reagent and solvent)

-

Pyridine (catalytic amount, ~0.1 eq)

-

Toluene (co-solvent, optional)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the thieno[2,3-d]pyrimidin-4-one starting material (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add phosphorus oxychloride (POCl₃, 10-15 eq). If required, add toluene as a co-solvent. Finally, add a catalytic amount of pyridine.

-

Causality Note: POCl₃ is a powerful chlorinating and dehydrating agent. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

-

-

Heating: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 20-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up (Quenching): After the reaction is complete, cool the mixture to room temperature. Carefully and slowly remove the excess POCl₃ under reduced pressure.

-

CRITICAL STEP: Cool the residue in an ice bath and slowly quench the reaction by the dropwise addition of saturated NaHCO₃ solution until the effervescence ceases and the pH is neutral or slightly basic. This step is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood.

-

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude 4-chloro-thieno[2,3-d]pyrimidine derivative by crystallization from a suitable solvent (e.g., ethyl acetate) or by column chromatography on silica gel.[4]

Broader Anti-Cancer Applications

The versatility of the aminothiophene scaffold extends beyond VEGFR-2 inhibition. By modifying the cyclization partners and subsequent derivatization strategies, researchers have developed compounds targeting other critical cancer pathways:

-

Apoptosis Induction: Certain halogenated thieno[3,2-d]pyrimidines have been shown to induce programmed cell death (apoptosis) in leukemia cell lines.[4]

-

CDK Inhibition: Tricyclic thieno[3,2-d]pyrimidines have been designed as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[5]

-

Microtubule Targeting: More complex 5,6,7,8-tetrahydrobenzo[2][5]thieno[2,3-d]pyrimidines have been developed as microtubule targeting agents, disrupting mitotic spindle formation in a manner similar to colchicine.[9]

Conclusion and Future Perspectives

Methyl 3-amino-5-nitrothiophene-2-carboxylate is more than just a chemical intermediate; it is a gateway to vast chemical diversity and significant therapeutic potential. Its strategic placement of functional groups allows for the efficient construction of the thienopyrimidine core, a scaffold that has proven immensely fruitful in the discovery of potent kinase inhibitors and other anti-cancer agents.[6] The ability to systematically modify the final structure through well-established reactions like nucleophilic aromatic substitution provides a clear and logical path for lead optimization.

Future research will likely focus on developing next-generation inhibitors with enhanced selectivity to minimize off-target effects and overcome drug resistance. The inherent versatility of the thiophene scaffold ensures that it will remain a central element in the design of innovative oncology drugs for years to come.

References

-

Riveiro, M. E., De Kimpe, N., Moglioni, A., Vázquez, R., Monczor, F., Shayo, C., & Davio, C. (2010). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. Available from: [Link]

-

Archna, Pathania, S., & Chawla, P. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry. Available from: [Link]

-

Gat-Yablonski, G., & Yavin, E. (2011). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Al-Ostath, A., Al-Qawasmeh, R. A., Taha, M. O., & Ismail, S. I. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. Available from: [Link]

-

Mishra, R., Kumar, N., Mishra, I., & Sachan, N. (2020). A Review on Anticancer Activities of Thiophene and Its Analogs. Mini-Reviews in Medicinal Chemistry. Available from: [Link]

-

Archna, Pathania, S., & Chawla, P. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic chemistry. Available from: [Link]

-

Said, M., & Elshihawy, H. (2014). Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on cyclopenta (b) thiophene scaffold. Pakistan journal of pharmaceutical sciences. Available from: [Link]

-

Mishra, R., Kumar, N., Mishra, I., & Sachan, N. (2020). A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science. Available from: [Link]

-

Abou-Zid, K. A., El-Damasy, D. A., & El-Adl, K. (2021). Discovery of Potent Thieno[2,3-d]pyrimidine VEGFR-2 Inhibitors: Design, Synthesis and Enzyme Inhibitory Evaluation Supported by Molecular Dynamics Simulations. ResearchGate. Available from: [Link]

-

El-Metwally, S. A., et al. (2023). Discovery of New VEGFR-2 Inhibitors and Apoptosis inducer-based thieno[2,3-d]pyrimidine. Future Drug Discovery. Available from: [Link]

-

Abou-Zid, K. A., El-Damasy, D. A., El-Adl, K., & El-Sayed, M. A. (2021). Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations. Bioorganic Chemistry. Available from: [Link]

-

Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gamil, D. S. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. Available from: [Link]

-

Elkady, H., et al. (2023). New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies. Bentham Science. Available from: [Link]

-

Al-Abdullah, E. S. (2011). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. Available from: [Link]

-

Ha, T. K. Q., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. Available from: [Link]

-

Shaabani, A., & Maleki, A. (2007). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Analele Universității din București - Chimie. Available from: [Link]

-

El-Sayed, N. N. E., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. Molecules. Available from: [Link]

-

Osyanin, V. A., et al. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Molecules. Available from: [Link]

-

Mara, B., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Pharmaceuticals. Available from: [Link]

-

El-Metwaly, N., & El-Gazzar, A. R. B. A. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. Available from: [Link]

-

Desroches, J., et al. (2020). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules. Available from: [Link]

-

Kamal, A., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[2][5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules. Available from: [Link]

-

El-Gazzar, A., et al. (2017). 2-Amino-3-methylcarboxy-5-heptyl-thiophene (TJ191) is a selective anti-cancer small molecule that targets low TβRIII-expressing malignant T-cell leukemia/lymphoma cells. Oncotarget. Available from: [Link]

-